molecular formula C21H18ClN3O B2681044 (2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide CAS No. 1211904-87-8

(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide

Cat. No.: B2681044
CAS No.: 1211904-87-8
M. Wt: 363.85
InChI Key: XASLEADYHFNENJ-BUHFOSPRSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide is a chemical compound of significant interest in specialized organic chemistry and pharmaceutical research. This molecule features a cyclopenta[c]pyrazole core, a scaffold identified in scientific literature for its relevance in medicinal chemistry . The structure is further elaborated with a (2E)-3-(2-chlorophenyl)prop-2-enamide moiety, which contributes to the compound's overall stereochemistry and potential for molecular recognition. Compounds based on the 3-amino-pyrazole structure have been investigated in various research contexts, including as potential agents in the study of proliferative disorders . The specific spatial arrangement of its substituents makes this molecule a valuable intermediate or target for researchers exploring structure-activity relationships (SAR), synthetic methodology, and biochemical mechanism of action studies. It is supplied as a solid for R&D purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c22-18-11-5-4-7-15(18)13-14-20(26)23-21-17-10-6-12-19(17)24-25(21)16-8-2-1-3-9-16/h1-5,7-9,11,13-14H,6,10,12H2,(H,23,26)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASLEADYHFNENJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the cyclopenta[c]pyrazole core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a cyclopentanone compound under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Chlorination of the phenyl ring: The chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the propenamide linkage: This involves the reaction of the chlorinated phenyl compound with an appropriate acrylamide derivative under conditions that favor the E-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidized derivatives: Carboxylic acids or ketones.

    Reduced derivatives: Alcohols or amines.

    Substituted derivatives: Various functionalized aromatic compounds.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

  • Pyrazol-3-one Derivatives (): The pyrazol-3-one derivative (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one shares a pyrazole core but differs in substituents (nitro vs. chloro) and backbone oxidation state. The acetyl group in may also reduce steric hindrance relative to the target’s bulky cyclopenta[c]pyrazole system .
  • Trifluoromethyl-Substituted Enamides ():
    Enamide derivatives with 2-trifluoromethylphenyl groups (e.g., compounds 1–7 in ) exhibit higher calculated lipophilicity (ClogP) compared to chloro-substituted analogs due to the strong hydrophobic trifluoromethyl group. The target compound’s 2-chlorophenyl substituent likely results in moderate lipophilicity, balancing solubility and membrane permeability .

  • Triazole-Thione Derivatives ():
    The triazole-thione compound with 2-chlorophenyl groups demonstrates hydrogen-bonding interactions (N–H···S, O–H···S) that stabilize its crystal lattice. The target compound’s enamide group (NH–C=O) may similarly participate in hydrogen bonding, though its cyclopenta[c]pyrazole core could impose steric constraints on intermolecular interactions .

Physicochemical Properties

Key comparisons include:

Property Target Compound (Inferred) : Pyrazol-3-one Derivative : CF3-Enamide Derivative
Molecular Weight ~400–450 (estimated) 273.24 ~300–350
logP/ClogP Moderate (chloro vs. CF3) Not reported High (CF3 group)
Melting Point Likely >150°C (rigid core) 170°C Not reported
Key Functional Groups Enamide, chlorophenyl, pyrazole C=O, NO2, pyrazolone Enamide, CF3
  • The target’s higher molecular weight (vs. ’s compound) may challenge compliance with Lipinski’s rule of five, impacting oral bioavailability .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}prop-2-enamide is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles have been recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical formula for the compound is C20H18ClN3C_{20}H_{18}ClN_{3}, with a molecular weight of approximately 347.83 g/mol. The synthesis typically involves multi-step reactions that include the formation of the pyrazole moiety and subsequent modifications to introduce the chlorophenyl and cyclopentapyrazole groups.

Synthesis Overview

  • Formation of Pyrazole : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization : This step includes cyclization processes that yield the cyclopenta[c]pyrazole structure.
  • Functionalization : Finally, functional groups such as the chlorophenyl are introduced via electrophilic substitution reactions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have shown inhibition of tumor cell lines in vitro.
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial effects:

  • Broad-Spectrum Activity : It has been tested against various bacterial strains and fungi, showing effective inhibition at micromolar concentrations.
  • Potential Applications : As antibiotic resistance becomes a growing concern, compounds with such bioactivity could serve as lead candidates for new antimicrobial agents.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities:

  • Cytokine Inhibition : The compound has been reported to reduce levels of pro-inflammatory cytokines in cell culture models.
  • Therapeutic Implications : This suggests potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Cyclopentapyrazole Framework : This unique structure contributes to the overall stability and bioactivity of the compound.

Case Studies

Several studies have highlighted the efficacy of similar pyrazole-based compounds:

  • Study on Anticancer Activity :
    • A derivative showed IC50 values in the low micromolar range against breast cancer cell lines.
    • Mechanistic studies indicated that it induced G1 phase arrest in the cell cycle.
  • Antimicrobial Efficacy Assessment :
    • A series of derivatives were tested against Gram-positive and Gram-negative bacteria.
    • Results showed effective inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 μg/mL.
  • Anti-inflammatory Evaluation :
    • In vivo studies demonstrated a significant reduction in edema in animal models when treated with similar pyrazole compounds.

Q & A

Q. What are the common synthetic routes for (2E)-3-(2-chlorophenyl)-N-{2-phenylcyclopenta[c]pyrazol-3-yl}prop-2-enamide?

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the (E)-configuration (e.g., olefinic protons at δ 6.90–7.38 ppm with coupling constants J ≈ 15.2 Hz) and aromatic substitution patterns .
  • EI-MS : Verify molecular weight (e.g., [M]+ at m/z 394.08 for related analogs) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (~1686 cm⁻¹ for amide C=O) and NH stretches (~3155–3365 cm⁻¹) .
  • Melting Point Analysis : Assess purity (e.g., 268–270°C for impurities-free samples) .

Advanced Questions

Q. How can molecular docking simulations predict the biological activity of this compound?

Methodological Answer:

  • Software Selection : Use AutoDock Vina for its improved scoring function and multithreading capabilities .
  • Target Preparation : Retrieve protein structures (e.g., telomerase or kinase targets) from the PDB. Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization and protonation states.
  • Grid Box Setup : Define binding sites based on co-crystallized ligands (e.g., 20 ų box centered on active sites).
  • Validation : Compare docking poses with known inhibitors (e.g., BIBR1532 analogs) and validate using RMSD thresholds (<2.0 Å) .

Q. What challenges arise in solving the crystal structure of this compound, and how can SHELX/WinGX address them?

Methodological Answer:

  • Challenges :
  • Twinned Crystals : Common in flexible enamide derivatives.
  • Disorder : Cyclopentane and phenyl groups may exhibit rotational disorder.
    • Solutions :
  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve overlapping electron densities.
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered moieties .
  • Visualization in WinGX : Generate ORTEP diagrams to validate anisotropic displacement parameters and hydrogen-bonding networks .

Q. How can researchers resolve contradictions in NMR data caused by synthetic impurities?

Methodological Answer:

  • Step 1 : Perform HPLC-PDA Analysis (C18 column, acetonitrile/water gradient) to detect impurities. Compare retention times with standards.
  • Step 2 : Use 2D NMR (COSY, HSQC) : Differentiate between diastereomers or byproducts by correlating cross-peaks.
  • Step 3 : Reaction Optimization : Apply Design of Experiments (DoE) to vary parameters (e.g., temperature, catalyst loading). For example, a central composite design can identify optimal conditions for minimizing side reactions .
  • Case Study : In analogous syntheses, adjusting the base (e.g., K₂CO₃ vs. Et₃N) reduced enolization side products, improving yields from 36% to 52% .

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